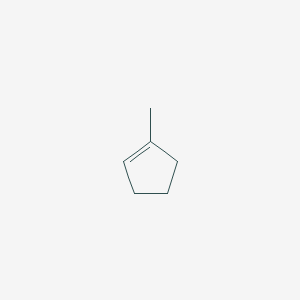

1-甲基环戊烯

描述

1-Methylcyclopentene is a cyclic hydrocarbon, part of the cycloalkene family, which consists of a cyclopentene ring substituted with a methyl group. Its study spans various chemical disciplines, including organic synthesis, physical chemistry, and materials science, due to its unique structure and reactivity.

Synthesis Analysis

The synthesis of 1-methylcyclopentene can be approached through several methods. One common pathway involves the isomerization and dehydrogenation of methylene cyclopentane on platinum surfaces, showcasing the molecule's ability to undergo structural transformations under specific conditions (Morales & Zaera, 2006).

Molecular Structure Analysis

The molecular structure of 1-methylcyclopentene is characterized by its five-membered ring, which impacts its chemical reactivity and physical properties. Studies on related compounds have utilized NMR and X-ray crystallography to elucidate their structures, providing insights into the conformational preferences of substituted cyclopentenes (Arnason et al., 2002).

Chemical Reactions and Properties

1-Methylcyclopentene participates in various chemical reactions, including isomerization and dehydrogenation, which are crucial for understanding its reactivity. The presence of the methyl group influences its reaction pathways, as seen in studies where 1-methylcyclopentene is transformed into more complex structures through reactions on metal surfaces or with specific reagents (Morales & Zaera, 2006).

Physical Properties Analysis

The physical properties of 1-methylcyclopentene, such as boiling point, melting point, and solubility, are influenced by its molecular structure. Its cyclic nature and substitution pattern affect its phase behavior and interactions with solvents and other compounds. Detailed studies on similar compounds provide comparative data that help in understanding the physical characteristics of 1-methylcyclopentene (Durig et al., 1978).

Chemical Properties Analysis

The chemical properties of 1-methylcyclopentene, including acidity, basicity, and reactivity towards various reagents, are central to its applications in synthesis and industry. Research has explored its behavior in complex chemical environments, revealing the effects of the methyl substitution on its reactivity and stability (Olah et al., 1967).

科学研究应用

1. Study of Substituents on Methylenecyclopentane and 1-Methylcyclopentene System

- Summary of Application : This study investigated the geometry optimizations, orbital energies (HOMO-LUMO), and relative stabilities of methylene cyclopentane and 1-methylcyclopentene using DFT calculations .

- Methods of Application : The study involved the use of DFT calculations to investigate the geometry optimizations, orbital energies, and relative stabilities of methylene cyclopentane and 1-methylcyclopentene .

- Results or Outcomes : It was found that 1-methylcyclopentene is more stable than methylenecyclopentane isomer with an enthalpy value H=18.518 kJ/mol .

2. Synthesis of Alkenyl Carbenium Ions and Hydrogenation of Olefins

- Summary of Application : 1-Methylcyclopentene is used as a probe molecule in the synthesis of alkenyl carbenium ions via adsorption on zeolite Y. It is also used as a model olefin compound in the kinetic study of hydrogenation of olefins using various catalytic systems .

- Methods of Application : The application involves the use of 1-Methylcyclopentene as a probe molecule in the synthesis of alkenyl carbenium ions via adsorption on zeolite Y. It is also used in the kinetic study of hydrogenation of olefins using various catalytic systems .

- Results or Outcomes : The specific results or outcomes of these applications are not provided in the sources .

3. Effect of Substituents on Methylenecyclopentane and 1-Methylcyclopentene System

- Summary of Application : This study investigated the effect of substituents X (F, OH, CH 3, NH 2, CN, NO 2, CHO and CF 3) on the relative stabilities of methylene cyclopentane and 1-methylcyclopentene .

- Methods of Application : The study involved the use of DFT calculations to investigate the effect of substituents X on the relative stabilities of these two tautomers .

- Results or Outcomes : The results showed that the stability of both isomers is increased by all substitutes .

4. Thermochemistry of 1-Methylcyclopentene

- Summary of Application : The thermochemistry of 1-Methylcyclopentene was studied, including its gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, gas phase ion energetics data, IR Spectrum, and mass spectrum (electron ionization) .

- Methods of Application : Various methods were used to study the thermochemistry of 1-Methylcyclopentene, including gas phase thermochemistry, condensed phase thermochemistry, phase change data, reaction thermochemistry, gas phase ion energetics, IR Spectrum, and mass spectrum (electron ionization) .

- Results or Outcomes : The specific results or outcomes of these applications are not provided in the source .

5. Meta-analysis of the effects of 1-Methylcyclopropene (1-MCP) treatment on climacteric fruit ripening

- Summary of Application : 1-Methylcyclopropene (1-MCP) is an inhibitor of ethylene perception that is widely used to maintain the quality of several climacteric fruits during storage . This study used meta-analysis to systematically dissect these effects .

- Methods of Application : The study classified 44 ripening indicators of climacteric fruits into five categories: physiology and biochemistry, quality, enzyme activity, color, and volatiles . Meta-analysis showed that 1-MCP treatment reduced 20 of the 44 indicators by a minimum of 22% and increased 6 indicators by at least 20% .

- Results or Outcomes : The effects were associated with positive effects on delaying ripening and maintaining quality . Of the seven moderating variables, species, 1-MCP concentration, storage temperature and time had substantial impacts on the responses of fruit to 1-MCP treatment .

6. Mechanism unravelling the effect of 1-Methylcyclopropene (1-MCP) through molecular docking approach and postharvest analysis in papaya

- Summary of Application : This study used a molecular docking approach to understand the effect of 1-MCP and ethylene in regulating the fruit ripening process in addition to postharvest wet lab experiments .

- Methods of Application : The study used bioinformatics tools to predict the complete protein structure of ethylene receptors ETR1 and ERS1 . The in-silico approach and postharvest studies reveal that 1-MCP has higher affinity to bind ethylene receptors (less binding energy) than ethylene .

- Results or Outcomes : The study shows a plausible mechanism at the molecular level for delaying ripening process in papaya fruit which paves way to identify alternative GRAS compounds to extend shelf life of perishables .

安全和危害

未来方向

The establishment of a strategy to get much better control of the catalytic cyclohexene conversion process, namely improving the selectivity towards specific desired high-value products, is of great significance . The exploration of technologies for the production of fuels and value-added chemicals with renewable biomass has drawn a lot of attention .

属性

IUPAC Name |

1-methylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQUFXWBVZUTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870755 | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylcyclopentene | |

CAS RN |

693-89-0, 27476-50-2 | |

| Record name | 1-Methylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)